1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
Overview
Description
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, also known as THP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
1. Structural and Molecular Studies
- Pyrimidines, including 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, are significant in biology and medicine, often found in DNA bases. Their pharmaceutical functionality heavily relies on molecular recognition processes like hydrogen bonding, as demonstrated in studies of various pyrimidine derivatives (Rajam et al., 2017).
2. Synthesis and Environmental Applications
- Research has been conducted to develop environmentally friendly synthesis methods for 3,4-dihydropyrimidin-2(1H)-ones, derivatives of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. These derivatives have therapeutic and pharmacological properties, highlighting the importance of sustainable synthesis approaches (Kęciek et al., 2020).
3. Photodissociation Studies
- Studies on the photodissociation of pyrimidine derivatives, closely related to 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, provide insights into their behavior under light exposure. This research is crucial in understanding their role in nucleic acid photochemistry and potential photodynamic therapy applications (Wrona et al., 1975).
4. Biological Evaluation and Antimicrobial Properties
- Pyrimidine derivatives, including 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, have been synthesized and evaluated for their biological activity, particularly antimicrobial properties. This evaluation is crucial for developing new antibacterial and antifungal agents (Aggarwal et al., 2013).
properties
IUPAC Name |
1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-3-7(2)11(9(14)10-6)4-8(13)5-12/h3,8,12-13H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVRIEDMQNZBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(CO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553282 | |
Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |
CAS RN |
88544-94-9 | |
Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.